molecular formula C22H21ClN4O3S B2781574 2-{4-[(2,5-difluorophenyl)sulfonyl]piperazin-1-yl}-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 1112435-86-5

2-{4-[(2,5-difluorophenyl)sulfonyl]piperazin-1-yl}-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B2781574
CAS RN: 1112435-86-5
M. Wt: 456.95
InChI Key: CVRJLRCOGILNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a piperazine ring, and a thiadiazole ring. These functional groups suggest that the compound could have a variety of potential chemical properties and uses .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperazine ring might be formed in one step, the sulfonyl group added in another, and the thiadiazole ring formed in a final step .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also contains a sulfonyl group attached to a phenyl ring, and a thiadiazole ring attached to another phenyl ring .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the piperazine ring might undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the sulfonyl group might make the compound more polar, while the presence of the piperazine and thiadiazole rings might influence its shape and size .

Scientific Research Applications

Synthesis and Characterization

The synthesis and structural characterization of derivatives related to "2-{4-[(2,5-difluorophenyl)sulfonyl]piperazin-1-yl}-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide" have been extensively studied. These derivatives are synthesized through various chemical reactions, involving the connection of 1,3,4-thiadiazol with N-substituted piperazine and further characterized by techniques such as 1H NMR, 13C NMR, IR, and elemental analysis, highlighting their complex synthesis processes and structural intricacies (Wu Qi, 2014).

Biological Activities

Antibacterial and Antifungal Activities

The derivatives exhibit significant antibacterial and antifungal properties. Specific compounds have demonstrated inhibitory effects against various Gram-positive and Gram-negative bacterial strains, with some showing higher potency than standard drugs like ciprofloxacin and fluconazole. These findings suggest potential applications in developing new antimicrobial agents to combat resistant bacterial infections (Kashif Iqbal et al., 2017).

Anticancer Activity

Certain synthesized derivatives have shown promising anticancer activities. For instance, compounds with piperazine substituents have been identified as potent inhibitors against various cancer cell lines, including lungs, kidneys, CNS, and breast cancer, through in vitro screenings. These findings underscore the potential therapeutic applications of these compounds in cancer treatment (Kostyantyn Turov, 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is highly reactive, it might pose a risk of causing chemical burns or being explosive .

Future Directions

Future research on this compound could involve studying its potential uses, such as whether it could be used as a drug or a chemical reagent. Additionally, researchers might study how to synthesize the compound more efficiently or how to modify its structure to enhance its properties .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3S/c1-26-17-9-8-14(30-3)10-15(17)19-20(26)21(29)27(2)22(25-19)31-12-18(28)24-11-13-6-4-5-7-16(13)23/h4-10H,11-12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRJLRCOGILNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NCC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(2,5-difluorophenyl)sulfonyl]piperazin-1-yl}-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.